molecular formula C27H21NO5S B1668181 C188-9 CAS No. 432001-19-9

C188-9

Número de catálogo: B1668181
Número CAS: 432001-19-9
Peso molecular: 471.5 g/mol
Clave InChI: QDCJDYWGYVPBDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TTI-101, también conocido como C188-9, es un inhibidor de la transductora de señal y activadora de la transcripción 3 (STAT3), de molécula pequeña y biodisponible por vía oral. STAT3 es un factor de transcripción que desempeña un papel crucial en diversos procesos biológicos, como el crecimiento celular, la supervivencia y la respuesta inmunitaria. La regulación positiva y la activación de STAT3 se asocian a muchas enfermedades, como el cáncer, la inflamación y la fibrosis .

Aplicaciones Científicas De Investigación

Cancer Treatment Applications

1. Hepatocellular Carcinoma (HCC)
C188-9 has demonstrated significant antitumor activity against HCC. In preclinical studies involving mice with hepatocyte-specific deletion of PTEN, this compound treatment resulted in reduced tumor growth and improved liver conditions associated with non-alcoholic steatohepatitis (NASH) .

Case Study:

  • Model: Mice with HCC
  • Results: this compound inhibited tumor development and reduced liver inflammation.
  • Mechanism: Targeting the STAT3 signaling pathway led to decreased liver steatosis and improved pathological lesions .

2. Head and Neck Squamous Cell Carcinoma (HNSCC)
In studies involving radioresistant HNSCC cell lines, this compound effectively inhibited tumor growth and altered the expression of STAT3-regulated genes involved in oncogenesis .

Case Study:

  • Model: Xenograft mice with HNSCC
  • Results: this compound treatment prevented tumor growth more effectively than its predecessor compound, C188.
  • Mechanism: High affinity binding to STAT3 inhibited its activity .

3. Pancreatic Cancer
this compound has been explored as a combination therapy with low-dose 5-aza-2′-deoxycytidine (DAC) to enhance therapeutic efficacy against pancreatic cancer. The combination treatment significantly inhibited cell migration and invasion .

Case Study:

  • Model: Orthotopic pancreatic tumor model
  • Results: Enhanced efficacy in suppressing pancreatic cancer cell migration.
  • Mechanism: Inhibition of DNMT1 leading to demethylation of tumor suppressor genes .

4. Breast Cancer
Recent findings indicate that this compound can reduce cell viability in patient-specific primary breast cancer cells by inhibiting the STAT3 to c-MYC signaling pathway .

Case Study:

  • Model: Patient-derived breast cancer samples
  • Results: Reduced viability in 10 out of 15 samples tested.
  • Mechanism: Specific inhibition of the STAT3 pathway demonstrated potential for personalized treatment approaches .

Metabolic Disorders Applications

This compound has also been investigated for its effects on metabolic disorders, particularly related to muscle wasting. Studies have shown that it can prevent skeletal muscle atrophy induced by various conditions, including chronic kidney failure and thermal burns .

Case Study:

  • Model: Animal models with induced muscle atrophy
  • Results: Inhibition of proteolytic pathways leading to preserved muscle mass.
  • Mechanism: Suppression of STAT3 activation linked to muscle degradation pathways .

Comparative Data Table

Application AreaModel TypeKey FindingsMechanism Involved
Hepatocellular CarcinomaMice with PTEN deletionReduced tumor growth; improved liver healthInhibition of STAT3 signaling
Head and Neck SCCXenograft micePrevented tumor growth; altered gene expressionHigh-affinity binding to STAT3
Pancreatic CancerOrthotopic tumor modelEnhanced inhibition of cell migrationDNMT1 inhibition; demethylation
Breast CancerPatient-derived samplesReduced viability in primary samplesInhibition of STAT3-c-MYC pathway
Muscle WastingVarious animal modelsPrevented muscle atrophySuppression of proteolytic pathways

Mecanismo De Acción

TTI-101 ejerce sus efectos inhibiendo la actividad de STAT3. Se une al sitio de unión del péptido pY705 dentro del dominio de homología Src 2 (SH2) de STAT3, bloqueando su reclutamiento y activación. Esta inhibición evita la fosforilación de STAT3 por la quinasa de Janus (JAK), lo que lleva a la regulación negativa de la expresión génica mediada por STAT3. Como resultado, TTI-101 interrumpe las vías de señalización implicadas en el crecimiento celular, la supervivencia y la respuesta inmunitaria .

Análisis Bioquímico

Biochemical Properties

C188-9 is known to interact with the STAT3 protein, a transcriptional factor involved in many cancer hallmark features . It inhibits the phosphorylation of STAT3, thereby blocking its activation . This interaction with STAT3 is crucial for its role in biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It can improve the antitumor effects of other drugs, such as low-dose 5-Aza-2′-Deoxycytidine (DAC), in both in vivo and in vitro settings . It influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the STAT3 protein, inhibiting its phosphorylation and thus its activation . This inhibition of STAT3 disrupts the downstream signaling pathways that are crucial for the progression of cancer . It also enhances the demethylation efficacy of DAC, a process regulated by DNA methyltransferase 1 (DNMT1) .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, it has been shown to exert durable antitumor effects over time when used in conjunction with low-dose DAC

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in the context of cancer treatment

Metabolic Pathways

Its primary known action is the inhibition of the STAT3 protein, which plays a role in various cellular processes

Transport and Distribution

Given its molecular action on the STAT3 protein, it is likely that it is transported to areas of the cell where STAT3 is located

Subcellular Localization

As it interacts with the STAT3 protein, it is likely localized to areas of the cell where STAT3 is present

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

TTI-101 se sintetiza mediante una serie de reacciones químicas que implican la formación de una estructura central seguida de modificaciones del grupo funcional. La ruta sintética suele incluir los siguientes pasos:

  • Formación de la estructura central mediante una reacción de condensación.
  • Introducción de grupos funcionales mediante reacciones de sustitución.
  • Purificación y aislamiento del producto final utilizando técnicas cromatográficas.

Métodos de Producción Industrial

La producción industrial de TTI-101 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de Reacciones

TTI-101 experimenta diversas reacciones químicas, que incluyen:

    Oxidación: TTI-101 puede oxidarse para formar sus derivados oxidados correspondientes.

    Reducción: Las reacciones de reducción pueden convertir TTI-101 en sus formas reducidas.

    Sustitución: Las sustituciones del grupo funcional pueden modificar la estructura química de TTI-101.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

    Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

    Sustitución: Se emplean diversos nucleófilos y electrófilos en condiciones controladas para lograr sustituciones específicas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados y reducidos de TTI-101, así como análogos sustituidos con diferentes grupos funcionales .

Actividad Biológica

C188-9 is a small-molecule inhibitor specifically targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which plays a crucial role in various malignancies and inflammatory conditions. This compound has garnered attention for its multifaceted biological activities, particularly in cancer therapy and metabolic disorders.

This compound binds to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent activation. This action disrupts STAT3-mediated transcriptional activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. The compound has shown effectiveness across various cancer types, including hepatocellular carcinoma (HCC), head and neck squamous cell carcinoma (HNSCC), and pancreatic cancer .

Key Mechanisms:

  • Inhibition of STAT3 Phosphorylation : this compound effectively reduces phosphorylated STAT3 (pSTAT3) levels, which are often elevated in cancer cells.
  • Induction of Apoptosis : By inhibiting the STAT3 signaling pathway, this compound promotes apoptotic processes in cancer cells.
  • Regulation of Gene Expression : this compound modulates the expression of genes associated with oncogenesis and resistance to therapies .

Antitumor Effects

This compound has demonstrated significant antitumor activity in various preclinical models:

  • Hepatocellular Carcinoma : In mouse models with hepatocyte-specific deletion of Pten, this compound treatment resulted in reduced tumor growth, liver steatosis, and inflammation. Serum markers such as aspartate aminotransferase (AST) and alanine transaminase (ALT) were significantly lowered, indicating reduced liver injury .
  • Head and Neck Squamous Cell Carcinoma : this compound enhanced the sensitivity of HNSCC cells to chemotherapy by increasing chemosensitivity through modulation of STAT3 signaling pathways. In vitro studies showed that this compound reduced cell viability more effectively than traditional chemotherapy agents in several patient-derived samples .
  • Pancreatic Cancer : The compound was found to synergistically enhance the effects of low-dose DNA methyltransferase inhibitors (like DAC) in inhibiting pancreatic cancer cell proliferation and migration .

Summary of Findings

Cancer TypeModel TypeKey Findings
Hepatocellular CarcinomaMouse ModelReduced tumor growth, improved liver function
Head and Neck Squamous Cell CarcinomaPatient-Derived SamplesIncreased chemosensitivity, reduced cell viability
Pancreatic CancerIn Vitro & In VivoEnhanced efficacy when combined with DAC

Case Studies

  • Study on Breast Cancer Cells : A recent study demonstrated that this compound significantly reduced cell viability in patient-specific primary breast cancer cells (PSPCs). The results indicated that 10 out of 15 samples were sensitive to this compound treatment, suggesting potential for personalized therapy approaches .
  • Thermal Burn-Induced Muscle Atrophy : In a model of thermal injury, this compound was shown to mitigate muscle wasting by inhibiting STAT3 activation and reversing atrophy-related gene expressions. This highlights its potential beyond oncology into metabolic disorders .

Clinical Relevance

The findings from various studies suggest that this compound could be an effective therapeutic agent not only for cancer but also for conditions involving chronic inflammation or metabolic dysregulation. Its ability to selectively inhibit STAT3 makes it a promising candidate for further clinical evaluation.

Propiedades

IUPAC Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCJDYWGYVPBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432001-19-9
Record name C-188-9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432001199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TTI-101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ3DLD11RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C188-9
Reactant of Route 2
Reactant of Route 2
C188-9
Reactant of Route 3
C188-9
Reactant of Route 4
C188-9
Reactant of Route 5
Reactant of Route 5
C188-9
Reactant of Route 6
C188-9

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.